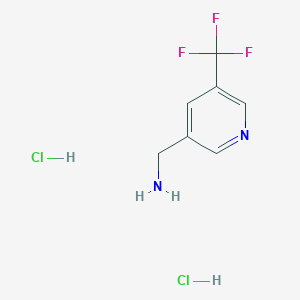

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H7F3N2·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the reduction of 5-(trifluoromethyl)nicotinonitrile. One common method includes dissolving 5-(trifluoromethyl)nicotinonitrile and cobalt(II) chloride hexahydrate in ethanol, followed by the addition of sodium borohydride in batches under an inert atmosphere. The mixture is then stirred at elevated temperatures to complete the reduction process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized pyridine derivatives, while reduction can produce different amine compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, leading to enhanced efficacy and reduced side effects.

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce cell death through mechanisms distinct from traditional apoptosis, such as methuosis .

- Antimicrobial Properties : Some derivatives have demonstrated activity against pathogens like Mycobacterium tuberculosis, suggesting potential use as antibacterial agents.

Agricultural Chemistry

In agriculture, (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is utilized in the development of agrochemicals. Its unique chemical structure allows for the enhancement of crop protection and yield.

- Pesticides and Herbicides : The compound can be used in synthesizing novel pesticides that are more effective against specific pests while being less harmful to beneficial organisms.

Material Science

The compound is explored for its potential in developing advanced materials. Its chemical properties allow it to be used in creating polymers and coatings with specific characteristics.

- Polymer Synthesis : As a building block in polymer chemistry, it can lead to materials with enhanced durability and resistance to environmental factors.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme interactions and receptor binding.

- Enzyme Inhibition Studies : Researchers utilize this compound to study its effects on various enzymes, potentially leading to the discovery of new therapeutic targets .

Fluorinated Compound Research

The presence of the trifluoromethyl group allows for the exploration of new fluorinated compounds that exhibit enhanced stability and reactivity.

- Synthesis of Fluorinated Analogues : The compound serves as a precursor for synthesizing other fluorinated compounds that may have unique properties beneficial for various applications.

Table 1: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Anticancer drugs, antimicrobial agents | Improved efficacy, reduced side effects |

| Agricultural Chemistry | Pesticides, herbicides | Enhanced crop protection |

| Material Science | Polymer synthesis | Improved material properties |

| Biochemical Research | Enzyme inhibition studies | Discovery of new therapeutic targets |

| Fluorinated Compound Research | Synthesis of fluorinated analogues | Unique properties for specialized applications |

Case Studies

- Anticancer Research : A study demonstrated that a related trifluoromethyl pyridine derivative induced significant cytotoxicity in glioblastoma cells through methuosis . This highlights the potential therapeutic applications of this compound in oncology.

- Agricultural Applications : Research into trifluoromethyl pyridine derivatives has led to the development of new agrochemicals that improve yield while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

(5-(Trifluoromethyl)pyridin-2-yl)methanamine: This compound is similar in structure but differs in the position of the trifluoromethyl group.

(5-(Trifluoromethyl)-1H-pyrazol-3-yl)methanamine: Another related compound with a pyrazole ring instead of a pyridine ring.

Uniqueness

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in the design of pharmaceuticals and agrochemicals.

Actividad Biológica

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a chemical compound characterized by its trifluoromethyl group and pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications. The unique structural features of this compound suggest that it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H8Cl2F3N

- Molecular Weight : 232.05 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyridine ring contributes to various binding interactions that are crucial for its biological activity.

The mechanism of action of this compound involves its interaction with specific molecular pathways:

- Target Interaction : The compound is hypothesized to engage with enzymes or receptors involved in critical biological processes.

- Lipophilicity and Stability : The presence of the trifluoromethyl group increases the lipophilicity, potentially enhancing cellular uptake and interaction with lipid membranes.

Anticancer Properties

Research indicates that compounds containing trifluoromethyl pyridine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce cell death through mechanisms such as methuosis, a form of cell death distinct from apoptosis .

| Compound | Activity | Reference |

|---|---|---|

| (5-(Trifluoromethyl)pyridin-3-yl)methanamine | Potential anticancer activity | |

| Indolyl-Pyridinyl-Propenones | Induces methuosis in GBM cells |

Toxicity Profile

Despite its potential therapeutic benefits, there are concerns regarding the toxicity of related compounds. A case study reported severe toxicity following inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine, resulting in methemoglobinemia and acute renal failure . This highlights the need for caution when handling compounds with similar structures.

Case Studies

- Case Study on Toxicity : A 35-year-old male exposed to 5-amino-2-(trifluoromethyl)pyridine experienced severe symptoms including dizziness, nausea, and loss of consciousness. The treatment involved methylene blue for methemoglobinemia, which proved effective .

- Anticancer Activity Evaluation : In vitro studies on related pyridine compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that the trifluoromethyl group may enhance biological activity through improved cellular penetration and interaction with target proteins .

Propiedades

Número CAS |

1332529-79-9 |

|---|---|

Fórmula molecular |

C7H8ClF3N2 |

Peso molecular |

212.60 g/mol |

Nombre IUPAC |

[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |

Clave InChI |

ASKWUJIOAKDPNK-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |

SMILES canónico |

C1=C(C=NC=C1C(F)(F)F)CN.Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.